molecular formula C9H14O2 B14638478 5-Nonynoic acid CAS No. 56630-34-3

5-Nonynoic acid

Cat. No.: B14638478
CAS No.: 56630-34-3
M. Wt: 154.21 g/mol
InChI Key: GIMQQWKASGCRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nonynoic acid , with the molecular formula C 9 H 14 O 2 , is a nine-carbon fatty acid featuring a terminal alkyne group at the fifth carbon . This structure classifies it as an alkynoic acid and provides a versatile handle for chemical synthesis and bioconjugation, notably through click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne moiety makes this compound a valuable building block in organic and medicinal chemistry research for the synthesis of more complex molecules. Fatty acids with modified chains, including unsaturations like alkynes, are of significant interest in metabolic pathway studies and the development of bioactive compounds . Researchers can leverage the carboxylic acid functional group to create esters, amides, or other derivatives, or to facilitate the compound's attachment to surfaces and biomolecules. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic procedures, drug administration, or any form of human or animal consumption. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56630-34-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

non-5-ynoic acid

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-3,6-8H2,1H3,(H,10,11)

InChI Key

GIMQQWKASGCRDK-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Nonynoic Acid and Analogues

Stereoselective Synthesis Techniques

Stereoselective synthesis is crucial for producing specific isomers of a target molecule, which is often essential for its biological activity. ontosight.ai Techniques for the stereoselective synthesis of unsaturated acids, which are structurally related to 5-nonynoic acid, have been explored. For instance, a modified Knoevenagel condensation of aliphatic aldehydes with malonic acid, using N-methyl morpholine (B109124) (NMM) as a catalyst under solvent-free conditions, has been shown to be highly β,γ-regioselective and exclusively E-stereoselective. lookchem.com This method provides a direct route to (E)-β,γ-unsaturated acids. lookchem.com

Another approach involves the highly stereoselective Claisen rearrangement of allyl alcohols to introduce specific stereochemistry. jst.go.jp Furthermore, the stereoselective introduction of methyl groups can be achieved through a combination of Claisen rearrangement and decarbonylation. jst.go.jp These methods highlight the importance of catalyst and reaction condition selection in controlling the three-dimensional arrangement of atoms in the final product.

Enantioselective Total Synthesis Approaches

Enantioselective total synthesis aims to produce a single enantiomer of a chiral molecule from achiral starting materials. This is particularly important in the synthesis of natural products and pharmaceuticals, where often only one enantiomer exhibits the desired biological effect.

Recent advancements have led to the first enantioselective total syntheses of complex molecules like 5-phenylmorphans and cis-octahydroisoquinolines. chemrxiv.orgchemrxiv.org These syntheses often employ an initial enantioselective conjugate addition to establish a key quaternary stereocenter, which then directs the stereochemistry of subsequent transformations. chemrxiv.org For the synthesis of the anticancer natural products avrainvillamide (B1247661) and the stephacidins, an enantioselective approach was developed that featured an oxidative C-C bond formation to construct the core bicyclo[2.2.2]diazaoctane ring system with complete stereocontrol. nih.gov Such strategies are pivotal in accessing enantiomerically pure complex molecules.

Unified Synthetic Strategies

Unified synthetic strategies are designed to access multiple members of a compound class from a common intermediate, showcasing efficiency and flexibility. digitellinc.comchemrxiv.org This approach is inspired by biosynthetic pathways and aims to develop a "contra-biosynthetic" route where different classes of natural products can be generated from a shared precursor. chemrxiv.orgnih.gov

For example, a unified strategy for the total synthesis of both benzenoid and troponoid Cephalotaxus diterpenoids has been developed. nih.govacs.org This was achieved through a late-stage benzenoid-to-troponoid ring expansion, allowing for the divergent synthesis of different molecular skeletons from a common core. chemrxiv.org The key steps in this strategy included a ruthenium-catalyzed 6-endo cyclization to form an α-pyrone fragment and a palladium-catalyzed cross-coupling reaction to assemble the core structure. nih.govacs.org Such unified approaches are instrumental in the efficient production of diverse natural product analogues. ucas.ac.cn

Organocatalytic Desymmetrization as a Synthetic Tool

Organocatalytic desymmetrization has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules. capes.gov.br This technique involves the conversion of a prochiral or meso compound into a chiral product through the use of a small organic molecule as a catalyst. This approach avoids the use of often toxic and expensive metal catalysts. beilstein-journals.org

The enantioselective desymmetrization of meso-aziridines and meso-epoxides, for instance, provides access to chiral amines and alcohols with adjacent stereocenters. beilstein-journals.org Chiral phosphoric acids and bifunctional thiourea (B124793) organocatalysts have proven to be effective in these transformations. beilstein-journals.orgd-nb.info More recently, organocatalytic desymmetrization has been applied to the synthesis of planar chiral [2.2]paracyclophanes, demonstrating the broad applicability of this method. researchgate.net This strategy is particularly valuable as it can overcome the inherent 50% yield limitation of kinetic resolution. researchgate.net

Divergent Synthetic Strategies for Natural Product Analogues

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. digitellinc.com This approach is widely used in drug discovery to facilitate the screening of bioactive small molecules. digitellinc.commdpi.com

Diverted Total Synthesis (DTS)

Diverted Total Synthesis (DTS) is a strategy that aims to synthesize analogues of natural products rather than the natural product itself. wikipedia.org This can involve modifying a late-stage intermediate or the final natural product to explore structure-activity relationships and develop new therapeutic agents with improved properties. wikipedia.orgrsc.orgtownsendchemistry.org DTS allows for the systematic introduction of "molecular edits" to enhance potency or reduce toxicity. townsendchemistry.orgpsu.edu This approach has been successfully applied in the development of clinically useful anticancer agents and other therapeutic compounds. mpg.de

Function-Oriented Synthesis (FOS)

Function-Oriented Synthesis (FOS) focuses on recapitulating the biological function of a natural product with simpler, more synthetically accessible scaffolds. rsc.orgnih.gov The core principle of FOS is that the desired biological activity can be achieved without replicating the entire complex structure of the natural product lead. nih.gov This strategy emphasizes step economy, aiming to create practical and efficient syntheses. stanford.edu By identifying the key pharmacophore of a natural product, FOS allows for the design of novel, potent, and synthetically feasible analogues. nih.gov

Biology-Oriented Synthesis (BIOS)

Biology-Oriented Synthesis (BIOS) is a strategic approach in chemical synthesis that leverages the structures of natural products as inspiration for designing new, biologically relevant molecules. researchgate.netnih.gov The core principle of BIOS is to start with molecular scaffolds that have been pre-validated by nature to interact with biological systems. rscbmcs.orgmdpi.com This strategy aims to populate chemical space with compounds that have a higher probability of exhibiting biological activity. researchgate.net

While a direct application of BIOS for the synthesis of this compound is not extensively documented, the conceptual framework of BIOS can guide its synthesis. Natural fatty acids and their metabolites are a rich source of inspiration for BIOS. These molecules are fundamental to numerous biological processes, and their structures can be systematically simplified or modified to create novel compounds with tailored properties. nih.gov

In the context of this compound, a BIOS approach would involve identifying a natural fatty acid with a similar chain length and then devising a synthetic route to introduce the alkyne group at the C-5 position. This could involve the modification of a readily available unsaturated fatty acid. Furthermore, alkyne-containing fatty acids are valuable tools in chemical biology for studying lipid metabolism and protein-lipid interactions through click chemistry, which aligns with the BIOS goal of creating molecular probes. frontiersin.orgpnas.orgiris-biotech.de The design of such probes is inherently biology-oriented, as their purpose is to investigate biological phenomena. nih.gov

Complexity to Diversity (CtD)

The Complexity to Diversity (CtD) strategy is a synthetic approach that begins with a complex, readily available starting material, often a natural product, and subjects it to a series of reactions to generate a library of structurally diverse compounds. mdpi.comacs.org This method contrasts with traditional diversity-oriented synthesis (DOS) by leveraging the inherent stereochemical and architectural complexity of the starting material. frontiersin.org

The application of a CtD strategy to the synthesis of this compound would likely start from a more complex, naturally occurring lipid. For instance, a polyunsaturated or hydroxylated fatty acid could be used as the starting scaffold. Through a series of chemical transformations, such as selective oxidations, reductions, and rearrangements, the complex starting material could be systematically deconstructed and functionalized to yield this compound or a diverse set of its analogues. This approach is particularly powerful for creating libraries of related compounds for screening purposes. acs.org The key is the strategic bond-breaking and bond-forming reactions that transform the initial complexity into a variety of simpler, yet structurally interesting, molecules. frontiersin.orgmdpi.com

Biosynthesis-Inspired Synthesis

Biosynthesis-Inspired Synthesis (BIS) is a strategy where the synthetic plan for a target molecule is designed to mimic the steps of its natural biosynthetic pathway. iris-biotech.de This approach can often lead to highly efficient and stereoselective syntheses because it emulates the optimized processes of nature. iris-biotech.deanu.edu.au

For this compound, a BIS approach would first consider the general biosynthetic pathways of fatty acids. Fatty acid biosynthesis in many organisms involves the iterative addition of two-carbon units from acetyl-CoA. nih.gov A synthetic chemist could design a laboratory synthesis that mimics this iterative chain elongation. While nature does not commonly produce this compound, the enzymatic machinery for creating fatty acids can be a source of inspiration. For example, understanding the mechanisms of desaturase enzymes, which introduce double bonds into fatty acid chains, could inform the design of catalysts for the selective introduction of a triple bond at the desired position. The synthesis of complex natural products like endiandric acid A has been successfully achieved through routes inspired by proposed biosynthetic cascades, demonstrating the power of this strategy. anu.edu.au

Efficient and Scalable Syntheses of ω-Functionalized Nonanoic Acids

The development of efficient and scalable synthetic routes is crucial for the practical application of specialty chemicals like this compound. While specific scalable syntheses for this compound are not widely published, methods for producing related ω-functionalized nonanoic acids provide valuable insights.

A notable example is the five-step synthesis of azelaic acid (nonanedioic acid) and 9-aminononanoic acid from inexpensive starting materials like cyclohexanone (B45756) and activated C-3 olefins. mdpi.comrsc.org This process involves key steps such as cyanoethylation, Baeyer-Villiger rearrangement, pyrolysis, and hydrogenation, with some steps achieving high yields suitable for larger-scale production. Current time information in Bangalore, IN. The synthesis of (E)-non-2-enoic acid via a Knoevenagel condensation of heptanal (B48729) with malonic acid in pyridine (B92270) has also been reported as a scalable process. mdpi.com

For alkynoic acids specifically, a common strategy involves the coupling of a terminal alkyne with a functionalized alkyl halide. For instance, the synthesis of deuterated polyunsaturated fatty acids has been achieved through the Grignard coupling of a mesylated alkynyl alcohol with an alkynoic acid. nih.gov A similar retrosynthetic analysis for this compound would suggest a disconnection between C4 and C5 or C6 and C7, coupling a four-carbon and a five-carbon fragment, or a three-carbon and a six-carbon fragment, respectively. The scalability of such a route would depend on the cost and availability of the starting materials and the efficiency of the coupling reaction. The development of robust, high-yield reactions that avoid chromatographic purification is a key consideration for scalable synthesis. researchgate.net

Table 1: Comparison of Scalable Synthesis Strategies for Nonanoic Acid Derivatives

Strategy Starting Materials Key Reactions Potential for this compound Synthesis
From Cyclohexanone mdpi.comrsc.org Cyclohexanone, Acrylonitrile Michael Addition, Baeyer-Villiger Oxidation, Pyrolysis Indirect; could provide a C9 backbone to be further functionalized.
Knoevenagel Condensation mdpi.com Heptanal, Malonic acid Knoevenagel Condensation Could be adapted to produce a nonynoic acid derivative with further steps.

This table is generated based on the principles discussed in the referenced literature.

Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. portlandpress.com

Biocatalysis is a cornerstone of sustainable synthesis. Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous media. pnas.org For the synthesis of fatty acid derivatives, lipases are particularly useful for esterification and transesterification reactions. acs.orgmdpi.com A biocatalytic approach to this compound could involve the use of a lipase (B570770) to resolve a racemic mixture of a precursor or to catalyze a key esterification step. Furthermore, biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, can significantly improve process efficiency. For example, a carboxylic acid reductase (CAR) and a transaminase (ω-TA) have been used in a one-pot cascade to convert fatty acids into fatty amines. rsc.org

Catalytic Methods using earth-abundant and non-toxic metals are another avenue for sustainable synthesis. Gold-catalyzed cycloisomerization of alkynoic acids to form lactones is an example of an efficient catalytic process that can be relevant to the chemistry of this compound. mdpi.comresearchgate.net Such reactions often proceed with high atom economy.

Use of Renewable Feedstocks and Green Solvents is also central to sustainable synthesis. Fatty acids themselves can often be derived from renewable plant or animal oils. acs.org Designing a synthesis that starts from a renewable source is a key aspect of green chemistry. Additionally, replacing traditional volatile organic solvents with greener alternatives, such as bio-based solvents or even performing reactions under solvent-free conditions, can dramatically reduce the environmental footprint of a synthesis. acs.orgmdpi.com

Table 2: Overview of Sustainable Synthetic Strategies

Approach Key Principles Relevance to this compound Synthesis
Biocatalysis acs.orgrsc.org Use of enzymes, mild conditions, high selectivity. Enzymatic resolution of intermediates, lipase-catalyzed esterification.
Homogeneous Catalysis mdpi.comresearchgate.net High atom economy, low catalyst loading, novel reactivity. Gold- or Ruthenium-catalyzed reactions to form or modify the alkyne group.
Renewable Feedstocks acs.org Use of starting materials from non-fossil sources. Synthesis starting from plant-oil derived fatty acids.

This table is generated based on the principles discussed in the referenced literature.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-nonynoic acid. Both ¹H and ¹³C NMR would provide critical information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons closer to the electron-withdrawing carboxylic acid group would appear at a lower field (higher ppm value), while those further away would be more upfield. The protons on the carbons adjacent to the alkyne would also have a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each of the nine carbon atoms in the this compound molecule. The carbon of the carboxyl group would appear significantly downfield. The sp-hybridized carbons of the alkyne bond would have characteristic chemical shifts in the range of 65-90 ppm. The remaining sp³-hybridized carbons of the alkyl chain would appear at higher field strengths.

A hypothetical ¹³C NMR chemical shift table for this compound is presented below, with estimated values based on typical ranges for similar functional groups.

Carbon AtomEstimated Chemical Shift (ppm)
C1 (Carboxyl)175-185
C230-40
C320-30
C415-25
C5 (Alkyne)75-85
C6 (Alkyne)75-85
C715-25
C820-30
C910-20

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•) and various fragment ions.

Fragmentation Pattern: The fragmentation of this compound in MS would be expected to follow predictable pathways. Cleavage of the bond between C4 and C5 could lead to characteristic fragment ions. The loss of the carboxylic acid group (a loss of 45 Da) is also a common fragmentation pathway for carboxylic acids.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H bond in the carboxylic acid group.

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C≡C Stretch: A weak to medium absorption band in the region of 2100-2260 cm⁻¹ would indicate the presence of the internal alkyne.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H bonds of the alkyl chain.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad, strong)
C=O (Carboxylic Acid)~1710 (strong, sharp)
C≡C (Alkyne)2100-2260 (weak to medium)
C-H (Alkyl)2850-3000 (medium to strong)

Development and Validation of Analytical Methods

The development and validation of an analytical method are crucial for the accurate and reliable quantification of this compound in various samples. This process involves optimizing the method to achieve desired performance characteristics and then validating it according to established guidelines.

Method optimization for the analysis of this compound, for instance by gas chromatography (GC) or high-performance liquid chromatography (HPLC), would involve the systematic adjustment of various parameters to achieve the best separation and detection. Key parameters for optimization include the choice of the chromatographic column, the composition of the mobile phase (for HPLC) or the temperature program (for GC), the flow rate, and the detector settings. The goal is to obtain a sharp, symmetrical peak for this compound that is well-resolved from other components in the sample matrix.

Once an analytical method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation process assesses several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Ruggedness: The degree of reproducibility of the test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation ParameterDescription
SpecificityMeasures only the intended analyte.
LinearityProportionality of signal to concentration.
RangeThe concentration interval of reliable measurement.
LODLowest detectable concentration.
LOQLowest quantifiable concentration.
RuggednessReproducibility across different conditions.
RobustnessInsensitivity to small method variations.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analytical Techniques

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of a relatively non-volatile compound like this compound, derivatization is often necessary to increase its volatility. A common derivatization method for carboxylic acids is esterification to form, for example, a methyl ester.

The derivatized this compound can then be injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

When GC is coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. As the derivatized this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used to confirm the identity of the compound.

Derivatization Strategies for GC Analysis

Gas chromatography (GC) is a powerful tool for the analysis of fatty acids; however, the inherent characteristics of this compound, such as its polarity and potential for strong intermolecular interactions, can lead to poor chromatographic performance. restek.comnih.gov Issues like peak tailing and low volatility can be mitigated by converting the carboxylic acid group into a less polar and more volatile derivative. restek.comnih.gov Common derivatization strategies include alkylation and esterification, silylation, and acylation. nih.govresearchgate.net

Alkylation, and more specifically esterification, is a widely employed technique for the derivatization of fatty acids prior to GC analysis. nih.govsigmaaldrich.com The most common approach is the conversion of the carboxylic acid to its corresponding methyl ester, known as a fatty acid methyl ester (FAME). nih.govsigmaaldrich.comgerli.com This process effectively neutralizes the polar carboxyl group, which reduces hydrogen bonding and increases the volatility of the analyte, making it more suitable for GC analysis. sigmaaldrich.com

A prevalent and effective catalyst for the esterification of fatty acids is boron trifluoride (BF₃) in an alcohol solvent, typically methanol or butanol. researchgate.netgerli.comresearchgate.net The BF₃-methanol reagent is a powerful Lewis acid catalyst that facilitates the rapid and quantitative conversion of fatty acids to their methyl esters. researchgate.netscirp.org The reaction is typically carried out by heating the lipid sample with the BF₃-methanol solution. restek.comgerli.com For instance, a common procedure involves heating the sample at around 60°C for a designated period to ensure complete derivatization. restek.comsigmaaldrich.com While BF₃-methanol is widely used for preparing methyl esters, BF₃-butanol can be used to prepare butyl esters, which may be advantageous in certain analytical scenarios. colostate.edu

It is important to note that while effective, the use of BF₃ reagents has some drawbacks. The reagent can be sensitive to moisture and has a limited shelf life if not stored properly. sigmaaldrich.comscirp.org Additionally, prolonged reaction times or high concentrations of BF₃ can potentially lead to the formation of artifacts or the degradation of polyunsaturated fatty acids. scirp.orgnih.govusda.govresearchgate.net Therefore, optimization of the reaction conditions is crucial for accurate and reliable results. sigmaaldrich.com

ReagentTypical ConditionsAdvantagesDisadvantages
BF₃-Methanol Heat at 60-100°C for 5-60 minutes restek.comsigmaaldrich.comscirp.orgRapid and quantitative esterification researchgate.netresearchgate.netMoisture sensitive, potential for artifact formation with unsaturated compounds sigmaaldrich.comscirp.orgnih.govresearchgate.net
BF₃-Butanol Similar to BF₃-Methanol, but with butanol as the solvent colostate.eduProduces butyl esters, which can offer different chromatographic propertiesSimilar to BF₃-Methanol

Silylation is another common derivatization method for compounds with active hydrogens, such as the carboxylic acid group in this compound. restek.comcolostate.edu This technique involves replacing the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group. restek.comcolostate.edu The resulting TMS esters are significantly less polar and more volatile than the parent acid. aocs.org

Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.comresearchgate.net The reaction is generally fast and can be performed under mild conditions. researchgate.net However, silyl derivatives can be sensitive to moisture, which can lead to their hydrolysis back to the original acid, necessitating careful handling and analysis promptly after preparation. restek.comaocs.org

ReagentDerivativeKey Features
BSTFA Trimethylsilyl (TMS) esterEfficient, fast, and quantitative researchgate.net
MSTFA Trimethylsilyl (TMS) esterSimilar to BSTFA researchgate.net

Acylation is a derivatization technique that involves the introduction of an acyl group to a molecule. researchgate.net For carboxylic acids, this typically involves conversion to an ester or amide. While less common than esterification with simple alcohols or silylation for fatty acid GC analysis, acylation can be used to introduce specific groups that may enhance detection by certain detectors, such as an electron capture detector (ECD), particularly if fluorinated acyl groups are used. gcms.cz Reagents for acylation include acyl halides and anhydrides. researchgate.netgcms.cz The reaction conditions for acylation can vary depending on the specific reagent and the analyte.

Alkylation and Esterification (e.g., Methylation)

Impact of Derivatization on Chromatographic Performance (Peak Separation, Symmetry, Detector Response)

The primary goal of derivatization for the GC analysis of this compound is to improve its chromatographic behavior. restek.comnih.gov By converting the polar carboxylic acid group into a less polar ester or silyl ester, several key aspects of chromatographic performance are enhanced. restek.comsigmaaldrich.com

Peak Separation: Derivatization increases the volatility of the analyte, allowing it to be analyzed at lower temperatures and often resulting in better separation from other components in a mixture. nih.govdigitellinc.com The choice of derivatizing agent can also influence the retention time, which can be strategically used to move peaks away from interfering compounds.

Peak Symmetry: The highly polar nature of underivatized carboxylic acids can lead to interactions with active sites on the GC column, resulting in asymmetric or tailing peaks. restek.comnih.gov Derivatization masks this polar functional group, minimizing these interactions and leading to sharper, more symmetrical peaks. restek.com This improved peak shape allows for more accurate integration and quantification.

Detector Response: For flame ionization detectors (FID), which are commonly used for fatty acid analysis, the response is generally proportional to the number of carbon atoms. While derivatization adds atoms to the molecule, the primary benefit to detector response comes from the improved peak shape and the increased amount of analyte reaching the detector due to reduced adsorption on the column. For specific detectors like the ECD, derivatization with electron-capturing groups (e.g., perfluoroacyl groups) can dramatically enhance the detector response and sensitivity. gcms.cz

Chromatographic ParameterEffect of DerivatizationRationale
Peak Separation ImprovedIncreased volatility allows for better resolution at lower temperatures. nih.govdigitellinc.com
Peak Symmetry ImprovedMasking of the polar carboxyl group reduces tailing and peak asymmetry. restek.com
Detector Response Generally ImprovedBetter peak shape leads to more accurate quantification; specific derivatizing agents can enhance sensitivity for certain detectors. gcms.cz

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), provides a powerful alternative for the analysis of this compound, often without the need for derivatization. researchgate.netsemanticscholar.org Reversed-phase HPLC is a common mode for the separation of fatty acids. nih.gov In this technique, a nonpolar stationary phase is used with a more polar mobile phase. The retention of this compound will be influenced by the hydrophobicity of its carbon chain and the polarity of its carboxylic acid group.

The mobile phase composition, including the type of organic modifier (e.g., acetonitrile or methanol), the aqueous component, and the pH, are critical parameters that need to be optimized for successful separation. nih.govshimadzu.com The use of acidic modifiers like formic acid or acetic acid is common as they are volatile and compatible with mass spectrometry, and they can suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on reversed-phase columns. nih.govsielc.com

LC-MS combines the separation power of LC with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com For the analysis of this compound, electrospray ionization (ESI) is a commonly used ionization technique. sciex.com In negative ion mode, the deprotonated molecule [M-H]⁻ can be readily detected, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity by monitoring specific fragmentation patterns. sciex.com

While direct analysis is often possible, derivatization can also be employed in LC-MS to enhance ionization efficiency and improve sensitivity, particularly for certain types of fatty acids or in complex matrices. nih.govmdpi.comsciex.com For example, derivatization to introduce a permanently charged group can improve ESI response. nih.gov

Sample Preparation and Solvent Selection for Optimized Analysis

The successful characterization and analysis of this compound depend critically on meticulous sample preparation and appropriate solvent selection. While specific literature detailing optimized protocols exclusively for this compound is limited, a robust analytical framework can be derived from established methodologies for medium-chain fatty acids and alkynoic acids. The choice of preparation technique and solvent is intrinsically linked to the analytical method employed—most commonly Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy—and the nature of the sample matrix.

Sample Preparation Methodologies

Prior to instrumental analysis, the sample containing this compound must be processed to remove interfering matrix components, concentrate the analyte, and, if necessary, chemically modify it to be compatible with the analytical technique.

Initial Processing and Extraction

The initial step involves isolating this compound from its matrix. For liquid samples, this often involves filtration through a 0.2 µm or 0.45 µm filter to remove particulate matter that could interfere with chromatographic systems analytik-jena.comwpmucdn.com. For solid or semi-solid samples, homogenization or grinding is necessary to ensure the sample is uniform before extraction organomation.com.

Two primary extraction techniques are suitable for isolating carboxylic acids like this compound:

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. To extract this compound from an aqueous sample, the pH of the sample should be adjusted to be acidic (approximately 2 pH units below the pKa of the carboxylic acid). This protonates the carboxyl group, reducing its polarity and increasing its solubility in a non-polar organic solvent such as hexane, ethyl acetate (B1210297), or dichloromethane elsevierpure.comresearchgate.net. This method is effective for concentrating the analyte and removing polar interferences.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE and minimizes solvent consumption analytik-jena.comnih.gov. For carboxylic acids, anion exchange SPE is highly effective. The process involves passing the sample through a cartridge containing a solid sorbent with positively charged functional groups (e.g., quaternary ammonium). At a neutral or slightly basic pH, the deprotonated carboxylate of this compound is retained on the sorbent while neutral and cationic impurities are washed away. The purified this compound is then eluted by passing a solvent with a low pH (to neutralize the carboxylate) or a high salt concentration through the cartridge nih.govresearchgate.netsigmaaldrich.com. Reversed-phase SPE cartridges (e.g., C18) can also be used, where the non-polar alkyl chain of this compound is retained on the sorbent nih.gov.

TechniquePrincipleTypical Solvents/MaterialsPrimary ApplicationAdvantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases based on solubility.Ethyl acetate, Hexane, Dichloromethane, Diethyl ether.Concentration and cleanup from aqueous samples.Simple, high capacity.
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phase.Anion Exchange Cartridges (SAX, WAX), Reversed-Phase Cartridges (C18).Selective cleanup and concentration.High selectivity, reduced solvent use, amenable to automation. nih.gov

Derivatization for Gas Chromatography (GC)

Direct analysis of free carboxylic acids by GC is often challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation weber.hucolostate.edu. Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte suitable for GC analysis libretexts.org.

Esterification (Alkylation): This is the most common derivatization method for carboxylic acids, typically converting them into methyl esters (FAMEs) weber.hu. Reagents such as Boron trifluoride (BF3) in methanol are widely used; the sample is heated with the reagent to form the methyl ester researchgate.net. Diazomethane offers a rapid and quantitative reaction but is toxic and explosive weber.hu.

Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile derivatives colostate.eduusherbrooke.ca.

Halogenated Derivatization: For analyses requiring very high sensitivity, especially with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), halogenated reagents like pentafluorobenzyl bromide (PFB-Br) are used. These derivatives exhibit excellent chromatographic properties and significantly enhance detector response lipidmaps.orgnih.gov.

MethodReagent(s)Derivative FormedKey Advantages
EsterificationBF3-Methanol, HCl-MethanolAlkyl Ester (e.g., Methyl Ester)Forms stable derivatives with excellent volatility. researchgate.netgcms.cz
SilylationBSTFA, TMCSSilyl Ester (e.g., TMS Ester)Rapid, efficient, and versatile for multiple functional groups. usherbrooke.ca
Halogenated EsterificationPentafluorobenzyl bromide (PFB-Br)Pentafluorobenzyl (PFB) EsterGreatly enhances sensitivity for mass spectrometry (NCI mode). lipidmaps.orgnih.gov

Solvent Selection for Optimized Analysis

The choice of solvent is crucial for dissolving the sample and for its role as the mobile phase in chromatographic separations. An ideal solvent should completely dissolve the analyte, be compatible with the analytical instrumentation, and not interfere with detection phenomenex.com.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a preferred method for the analysis of underivatized carboxylic acids.

Mobile Phase Composition: The mobile phase typically consists of a mixture of highly pure water and a miscible organic solvent, such as acetonitrile or methanol elementlabsolutions.com. Acetonitrile is often favored due to its low viscosity and lower UV absorbance cutoff, which is beneficial for UV detection phenomenex.com. The separation is achieved by starting with a higher proportion of water and gradually increasing the organic solvent content (gradient elution), which elutes compounds based on increasing hydrophobicity.

pH Control: The pH of the mobile phase is a critical parameter. To ensure good retention and sharp, symmetrical peaks for this compound, the ionization of its carboxyl group must be suppressed. This is achieved by acidifying the mobile phase with additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) to a pH below the acid's pKa alwsci.com.

Properties of Common HPLC Solvents
SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)
Water10.21901.00
Acetonitrile5.81900.37
Methanol5.12050.60

Gas Chromatography (GC)

For GC analysis, the derivatized this compound sample must be dissolved in a volatile organic solvent that is compatible with the injection system and the column's stationary phase. Solvents such as isooctane, hexane, or ethyl acetate are commonly used for the injection of fatty acid esters lipidmaps.org. The solvent must be of high purity to avoid extraneous peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis generally requires minimal sample preparation beyond dissolving the analyte in a suitable deuterated solvent oxinst.com. The choice of solvent depends on the solubility of this compound.

Common Solvents: Chloroform-d (CDCl₃) is an excellent choice for fatty acids and other lipids due to its ability to dissolve non-polar and moderately polar compounds magritek.com. Other potential solvents include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD), depending on the sample's properties and the desired chemical shift resolution. No derivatization is typically required for NMR analysis of fatty acids magritek.com.

Common Deuterated Solvents for NMR Spectroscopy
SolventChemical FormulaTypical Use Case
Chloroform-dCDCl₃General purpose for most organic compounds, especially lipids. magritek.com
Dimethyl sulfoxide-d₆(CD₃)₂SOFor more polar compounds, good for observing exchangeable protons.
Methanol-d₄CD₃ODFor polar compounds soluble in methanol.
Deuterium Oxide (Heavy Water)D₂OFor water-soluble samples.

Enzymatic Transformations and Biocatalytic Applications

Enzyme-Catalyzed Synthesis and Biotransformation Pathways

The biosynthesis of fatty acids containing alkyne moieties is a specialized metabolic pathway observed in certain plants, fungi, and marine organisms. The key enzymes responsible for the introduction of a triple bond into a fatty acid chain are a unique class of fatty acid desaturases (FADs), often referred to as "acetylenases". nih.gov These enzymes catalyze the conversion of an existing double bond into a triple bond.

The proposed biosynthetic pathway for an alkyne-containing fatty acid like crepenynic acid involves a bifunctional enzyme, Crep1, which first introduces a double bond and subsequently catalyzes the oxidation of this olefinic bond to form the acetylenic bond. nih.gov This process is dependent on co-factors such as NADH and molecular oxygen. nih.gov While the specific acetylenase for 5-nonynoic acid has not been characterized, its biosynthesis would likely follow a similar enzymatic logic, starting from a C9 fatty acid precursor with a double bond at the Δ5 position.

Once formed, or if introduced into a biological system, this compound can undergo metabolic transformations common to other fatty acids, such as β-oxidation. Studies using alkyne-containing fatty acids as metabolic tracers have shown that they can be activated to their acyl-CoA esters and enter the mitochondrial β-oxidation spiral. researchgate.netnih.gov However, the presence of the internal alkyne bond may influence the efficiency of the enzymatic steps, and the final catabolic products may differ from their saturated or unsaturated counterparts. researchgate.net Alkyne fatty acids are valuable tools for tracing lipid metabolism due to their unique mass signature, which allows for their detection and quantification in complex biological samples. frontiersin.orgbohrium.com

Peroxygenase-Promoted Enzymatic Cascades for Fatty Acid Valorization

Unspecific peroxygenases (UPOs) are versatile biocatalysts that can hydroxylate a wide range of organic molecules, including the non-activated C-H bonds of fatty acids, using hydrogen peroxide as the oxidant. tudelft.nlnih.gov This capability opens up pathways for the "valorization" of fatty acids, converting them into more valuable products like hydroxy fatty acids, which are precursors for polymers, lubricants, and cosmetics. tudelft.nl

Enzymatic cascades involving UPOs can be designed to produce a variety of functionalized molecules. For instance, a UPO can catalyze the initial hydroxylation of a fatty acid, and subsequent enzymatic steps catalyzed by alcohol dehydrogenases, Baeyer-Villiger monooxygenases, or lipases can convert the hydroxy fatty acid into ketones, esters, or lactones. tudelft.nl While specific studies on the reaction of peroxygenases with this compound are not available, the enzyme's known ability to act on saturated and unsaturated fatty acids suggests potential for the oxyfunctionalization of this alkyne-containing molecule. The triple bond's electron density might influence the regioselectivity of the hydroxylation reaction, potentially leading to novel products. The design of such multi-enzyme cascades is a key strategy in sustainable chemistry for producing valuable oleochemicals from renewable feedstocks. rsc.org

Directed Evolution of Enzymes for Specific Transformations

Many wild-type enzymes exhibit low activity or undesirable specificity towards non-natural substrates like this compound. Directed evolution, a powerful protein engineering strategy that mimics natural selection in the laboratory, can be used to tailor enzymes for specific biocatalytic applications. nih.gov This process involves generating libraries of enzyme variants through random mutagenesis and/or gene recombination, followed by high-throughput screening to identify mutants with improved properties, such as enhanced activity, stability, or altered substrate specificity. e-ksbbj.or.krnih.gov

For instance, lipases, which catalyze the hydrolysis and synthesis of esters, have been subjected to directed evolution to alter their specificity towards fatty acids of different chain lengths. e-ksbbj.or.kr Similarly, cytochrome P450 monooxygenases, known for their broad substrate range, have been engineered through directed evolution to improve their ability to hydroxylate non-natural substrates, including alkanes and various drug molecules. nih.govnih.govresearchgate.net

Although there are no specific reports on the directed evolution of an enzyme for this compound, these examples demonstrate the feasibility of the approach. An engineering campaign could start with a promiscuous lipase (B570770) or P450 enzyme and, through iterative rounds of mutation and screening, evolve a biocatalyst capable of efficiently and selectively transforming this compound into a desired product, such as a specific hydroxy derivative or ester.

Investigation of Novel Enzyme Activities and Substrate Specificity

The specificity of an enzyme is determined by the precise three-dimensional structure of its active site, which forms a complementary shape to its substrate. libretexts.orgnih.gov Investigating how enzymes interact with atypical substrates like this compound can reveal new enzymatic activities and provide insights into the determinants of substrate specificity.

The presence of an alkyne group can significantly influence enzyme-substrate interactions. A notable study investigated the enzymatic oxidation of ω-alkynyl analogues of arachidonic acid (aAA) and linoleic acid (aLA) by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. The results showed that these alkyne-containing fatty acids are efficient substrates for several of these enzymes. acs.org

The kinetic parameters for the oxidation of these analogues by different enzymes were determined, revealing that the alkyne substitution had a minimal effect on the efficiency of some enzymatic reactions but altered the product profile in others. For example, aAA was found to be an efficient substrate for both COX-1 and COX-2. acs.org However, the reaction with COX enzymes yielded not only prostaglandin (B15479496) analogues but also other products, suggesting the ω-alkyne group may alter the fatty acid's conformation within the active site, thereby affecting the catalytic outcome. acs.org These findings highlight that enzymes can process alkyne-containing fatty acids, and the triple bond serves as a subtle structural probe to explore enzyme mechanisms and specificity.

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)
Soybean LOX-1Arachidonic Acid1.8 x 10⁷
ω-Alkynyl Arachidonic Acid2.5 x 10⁶
Human Platelet LOXArachidonic Acid1.1 x 10⁷
ω-Alkynyl Arachidonic Acid1.1 x 10⁶
Ovine COX-1Arachidonic Acid3.0 x 10⁶
ω-Alkynyl Arachidonic Acid1.1 x 10⁶
Human COX-2Arachidonic Acid2.1 x 10⁶
ω-Alkynyl Arachidonic Acid1.2 x 10⁶
Data adapted from a study on the enzymatic oxidation of ω-alkynyl lipid surrogates. acs.org

Enzymatic Modifications of Related Fatty Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for modifying fatty acids and their derivatives. Enzymes such as lipases, esterases, and transaminases can be used to create a wide array of valuable compounds under mild reaction conditions.

The carboxyl group of this compound and any additional functional groups introduced enzymatically (e.g., hydroxyl groups) can serve as handles for further modification.

Esterification: Lipases are widely used to catalyze the esterification of fatty acids with various alcohols to produce esters. mdpi.com This could be applied to this compound to synthesize novel esters with potential applications as flavors, fragrances, or specialty chemicals.

Amidation: Amine transaminases, in combination with other enzymes, can be used in cascade reactions to convert fatty acids into chiral amines, which are valuable building blocks for pharmaceuticals and agrochemicals. nih.gov

Polymer Synthesis: Enzymatically produced derivatives of fatty acids, such as diols or dicarboxylic acids, can be used as monomers for the synthesis of biopolyesters. mdpi.com

These enzymatic strategies allow for the creation of derivatives of this compound with tailored properties, expanding its potential applications in various industrial sectors.

Biochemical Pathways and Metabolic Studies in Non Human Biological Systems

Role of 8-Methyl-Nonenoic Acid in Secondary Metabolite Biosynthesis

8-Methyl-nonenoic acid is a branched-chain fatty acid that serves as a critical precursor in the biosynthesis of a group of alkaloids known as capsaicinoids. frontiersin.orgresearchgate.net These compounds are responsible for the pungency or "heat" of chili peppers (Capsicum species). nih.gov The biosynthesis of capsaicinoids is a well-studied pathway that highlights the convergence of fatty acid and phenylpropanoid metabolism. tandfonline.comnih.gov

The formation of capsaicinoids, with capsaicin (B1668287) being the most prominent, occurs through the condensation of two primary precursors: a fatty acid moiety derived from amino acids like valine or leucine, and vanillylamine (B75263), which originates from the phenylpropanoid pathway. nih.govfrontiersin.org 8-Methyl-nonenoic acid, specifically in its activated form, 8-methyl-6-nonenoyl-CoA, is the direct fatty acid precursor for the synthesis of capsaicin. tandfonline.comnih.govnumberanalytics.com This condensation reaction takes place predominantly in the placental tissue of the Capsicum fruit, the primary site of capsaicinoid accumulation. wikipedia.orgoup.com

The biosynthesis of capsaicinoids is a multi-step enzymatic process. Three key enzymes play pivotal roles in this pathway:

β-ketoacyl-ACP synthase (KAS): This enzyme is a crucial component of the fatty acid synthase (FAS) complex involved in the branched-chain fatty acid pathway. nih.govfrontiersin.orgwikipedia.org KAS catalyzes the elongation of the fatty acid chain that ultimately yields 8-methyl-nonenoic acid. frontiersin.orgnih.gov The expression levels of the Kas gene have been shown to correlate with the production of capsaicin, indicating its importance in supplying the fatty acid precursor. frontiersin.orgresearchgate.net Silencing the Kas gene has been demonstrated to cause a dramatic reduction in capsaicinoid content. nih.gov

Capsaicin Synthase (CS): Also known as Pun1 or AT3 (an acyltransferase), this enzyme catalyzes the final and definitive step in capsaicinoid biosynthesis. nih.govwikipedia.org It facilitates the condensation of vanillylamine with 8-methyl-6-nonenoyl-CoA (the activated form of 8-methyl-nonenoic acid) to form capsaicin. tandfonline.comnumberanalytics.com The activity of capsaicin synthase is highly specific to the placental tissue of pungent chili fruits and directly correlates with the level of pungency. researchgate.netwikipedia.org

Table 1: Key Enzymes in Capsaicinoid Biosynthesis

EnzymeAbbreviationPathwayFunctionReference
β-ketoacyl-ACP synthaseKASBranched-Chain Fatty Acid SynthesisCatalyzes the synthesis of the 8-methyl-nonenoic acid precursor. frontiersin.orgnih.gov
Putative AminotransferasepAMT / VAMTPhenylpropanoid PathwayConverts vanillin (B372448) to the vanillylamine precursor. nih.govresearchgate.net
Capsaicin SynthaseCS / Pun1Capsaicinoid BiosynthesisCatalyzes the final condensation of vanillylamine and 8-methyl-6-nonenoyl-CoA to form capsaicin. nih.govwikipedia.org

The efficiency of capsaicinoid production is heavily influenced by the availability of its precursors. frontiersin.org Research indicates that the pool of 8-methyl-nonenoic acid, rather than vanillylamine, is the crucial rate-limiting factor in determining the final capsaicin levels. frontiersin.orgresearchgate.netbosterbio.com

In experiments comparing different Capsicum genotypes, those with high pungency had significantly larger pools of 8-methyl-nonenoic acid. bosterbio.com Furthermore, when the synthesis of 8-methyl-nonenoic acid was chemically inhibited using cerulenin, a significant decrease in capsaicin biosynthesis was observed. frontiersin.orgbosterbio.com Conversely, inhibiting the synthesis of vanillylamine with amino oxy acetate (B1210297) did not lead to a proportional reduction in capsaicin production, suggesting that the vanillylamine pool is not the primary bottleneck. frontiersin.orgbosterbio.com This highlights that the flux through the branched-chain fatty acid pathway is the main determinant of product efficacy in capsaicinoid biosynthesis. frontiersin.org

Metabolic Pathway Analysis and Reconstruction in Model Organisms

The study of metabolic pathways, including those for secondary metabolites, has been revolutionized by systems biology and computational modeling. researchgate.net Model organisms such as Escherichia coli and Saccharomyces cerevisiae (yeast) are frequently used for this purpose due to their well-characterized genetics and rapid growth. bosterbio.comnih.govmdpi.com

Genome-Scale Metabolic Models (GEMs) are comprehensive, mathematically structured representations of the entire metabolic network of an organism. wikipedia.orgfrontiersin.org These models are reconstructed based on an organism's annotated genome sequence and integrate data from biochemical and physiological studies. frontiersin.orgwikipedia.org A GEM consists of all known metabolic reactions in an organism and the genes that encode the enzymes for each reaction. nih.gov

GEMs serve as powerful tools for understanding the complex interplay between different metabolic pathways, including the connection between primary and secondary metabolism. researchgate.netplos.org They can be used to predict metabolic capabilities, such as growth rates on different substrates, nutrient requirements, and the production rates of specific metabolites. nih.govfrontiersin.org The process of building a GEM, which involves identifying all metabolic genes and reactions, can also help identify "gaps" or missing enzymes in known pathways, guiding further experimental discovery. embopress.org The development of automated tools and databases like KEGG, PathBank, and BioCyc has significantly accelerated the reconstruction of GEMs for a wide range of organisms. nih.govnih.govresearchgate.net

Flux Balance Analysis (FBA) is a computational method used to simulate and predict the flow of metabolites (fluxes) through the reaction network defined by a GEM. nih.govwikipedia.org FBA is based on the assumption of a steady-state, meaning that over time, the concentration of internal metabolites does not change. numberanalytics.com This principle is mathematically represented by a system of linear equations where the production rate of each metabolite equals its consumption rate. nih.gov

Because the number of reactions in a genome-scale model typically exceeds the number of metabolites, there are multiple possible solutions for the flux distribution. nih.gov To find a biologically meaningful solution, FBA uses linear programming to optimize a specific biological objective, most commonly the maximization of biomass production (representing cell growth). tandfonline.comnih.gov FBA can be used to:

Predict growth rates under different nutrient conditions. nih.gov

Identify essential genes and reactions for cell survival. wikipedia.org

Guide metabolic engineering strategies to enhance the production of desired compounds, such as biofuels or secondary metabolites, by identifying key metabolic bottlenecks and potential gene targets for modification. frontiersin.orgtandfonline.com

By incorporating additional constraints from experimental data (e.g., transcriptomics, proteomics), the predictive accuracy of FBA can be significantly improved, making it an indispensable tool in systems biology and biotechnology. tandfonline.com

Comparative Metabolic Pathway Studies in Non-Human Species

There is no available research specifically detailing the comparative metabolic pathways of 5-Nonynoic acid across different non-human species. Comparative metabolism studies are crucial in toxicology and pharmacology to determine the most appropriate animal models for predicting human responses to chemical compounds. bioivt.comeuropa.eu These studies often reveal significant species-specific differences in how substances are metabolized, which can be due to variations in metabolic enzymes like cytochrome P450s and flavin-containing monooxygenases. frontiersin.org Research in this area has compared the metabolism of various compounds, such as humantenirine, in liver microsomes from species like pigs, goats, and humans to identify common and divergent metabolic pathways. xiahepublishing.com However, this compound has not been the subject of such comparative investigations.

Ecological Roles and Biocontrol Mechanisms

While direct research on the ecological roles and biocontrol mechanisms of this compound is not present in the current body of scientific literature, studies on structurally similar fatty acids provide insights into the potential functions of this class of compounds.

Production of Volatile Organic Compounds by Endophytic Bacteria

Endophytic bacteria, which live within plant tissues, are known to produce a diverse array of volatile organic compounds (VOCs). nih.govresearchgate.netmdpi.com These VOCs can play a role in plant growth promotion and defense against pathogens. researchgate.net While this compound has not been identified as a VOC from endophytic bacteria, other related fatty acids have. For instance, the endophytic bacterium Burkholderia cenocepacia has been found to produce nonanoic acid, which exhibits broad-spectrum antifungal activity. nih.gov

In a notable study, the marine endophytic bacterium Kocuria flava, isolated from the macroalga Bryopsis plumosa, was found to produce the volatile organic compound 8-nonenoic acid. researchgate.netmdpi.comdoaj.org This discovery highlights the capability of endophytic bacteria to synthesize unsaturated fatty acids as part of their secondary metabolism. The production of such VOCs is considered a potential mechanism for symbiotic interactions between the bacteria and their host, offering protection against environmental stressors. mdpi.com

Inhibitory Activity Against Aquatic Pathogens

Research has demonstrated the potential of fatty acids produced by microorganisms to act as biocontrol agents against aquatic pathogens. nih.gov Although no studies have specifically tested the inhibitory activity of this compound, findings on related compounds are relevant.

The compound 8-nonenoic acid, produced by the endophytic bacterium Kocuria flava, has been shown to have significant inhibitory and lethal effects against the oomycete Saprolegnia parasitica. researchgate.netmdpi.com This pathogen is a major cause of saprolegniasis, a disease that affects a wide range of aquatic animals in aquaculture. mdpi.com In vitro bioassays demonstrated that 8-nonenoic acid could inhibit the growth of S. parasitica, and in vivo experiments showed that it improved the survival rate of larvae challenged with the pathogen. mdpi.com

The table below summarizes the findings on the inhibitory activity of 8-nonenoic acid against Saprolegnia parasitica.

Concentration of 8-nonenoic acidMediumObserved Effect on S. parasiticaReference
2.5 µg/mLLiquid (Water)Full inhibition of growth mdpi.com
5 µg/mLSolid (Agar)Inhibition of growth observed mdpi.com
20 µg/mLSolid (Agar)Full inhibition of growth mdpi.com
5 mg/LIn vivo (Larvae)54.5% improvement in survival of challenged larvae researchgate.netmdpi.com

These findings underscore the potential of unsaturated fatty acids as effective biocontrol agents in aquaculture, although further research would be needed to determine if this compound shares similar properties.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical and Molecular Mechanical Modeling

Quantum Mechanical (QM) and Molecular Mechanical (MM) modeling are foundational techniques in computational chemistry. QM methods, such as ab initio calculations and Density Functional Theory (DFT), are based on the fundamental principles of quantum mechanics and provide highly accurate descriptions of electronic structure and chemical bonding. These methods are computationally intensive and are typically used for smaller systems or for parts of a larger system where bond-breaking or forming events occur.

Molecular Mechanics (MM), on the other hand, uses classical physics and empirical force fields to model molecular systems. MM methods are significantly faster than QM methods, allowing for the simulation of large molecules and complex environments over longer timescales. A common hybrid approach, known as QM/MM, treats a critical part of a system (e.g., a reaction center) with quantum mechanics while the surrounding environment is modeled using molecular mechanics. For 5-nonynoic acid, QM methods would be ideal for studying its intrinsic electronic properties and reactivity, while MM or QM/MM could be used to investigate its behavior in a solvent or interacting with other molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a class of QM methods that has become one of the most popular and versatile tools in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density, which simplifies the complexity of the many-electron Schrödinger equation. Contemporary computational chemistry relies heavily on DFT for proposing and testing mechanistic hypotheses for chemical reactions.

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding a molecule's properties. For this compound, DFT would be used to determine its optimized molecular geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. From this optimized structure, a wealth of electronic information can be derived.

Key outputs include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation (Note: The following values are for illustrative purposes to demonstrate the output of DFT calculations and are not based on published experimental or theoretical data.)

Property Calculated Value Unit
HOMO Energy -6.85 eV
LUMO Energy -0.98 eV
HOMO-LUMO Gap 5.87 eV
Dipole Moment 1.75 Debye

Prediction of Chemical Reactivity and Pathways

DFT is a powerful tool for predicting where and how a molecule will react. By analyzing the electronic structure, chemists can identify the most probable sites for electrophilic, nucleophilic, or radical attack. Conceptual DFT provides a framework for quantifying reactivity through various descriptors derived from the changes in energy with respect to the number of electrons.

Long-Range Corrected DFT (LC-DFT) Applications

Standard DFT functionals can sometimes inaccurately describe long-range electron interactions, which are crucial for certain types of chemical systems, such as those involving charge-transfer or van der Waals forces. Long-range corrected (LC) DFT functionals were developed to address this deficiency. They achieve this by splitting the electron-electron repulsion into short-range and long-range components. The short-range part is treated by a standard DFT exchange functional, while the long-range part is described by the exact Hartree-Fock exchange.

For a molecule like this compound, LC-DFT would be particularly important when studying its interactions with other molecules over larger distances, or in predicting excited-state properties, such as UV-Vis absorption spectra, where charge-transfer phenomena may be involved. The use of LC-DFT functionals often leads to more accurate predictions of reaction barrier heights and non-covalent interaction energies compared to standard functionals.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can track the positions and velocities of every particle over time, generating a trajectory that reveals the system's dynamic evolution.

An MD simulation of this compound would require a force field—a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. These simulations could model the molecule in various environments, such as in a vacuum to study its intrinsic flexibility, or in a solvent like water to analyze its solvation structure and transport properties (e.g., diffusion coefficient). MD is particularly useful for exploring the conformational landscape of flexible molecules, identifying the most stable conformers and the energy barriers between them. Such simulations can provide insights into how this compound behaves in a realistic biological or chemical environment.

Computational Thermochemistry Studies

Computational thermochemistry focuses on the ab initio (from first principles) calculation of thermodynamic properties of molecules. Using statistical mechanics and the results from quantum chemical calculations (like DFT), it is possible to predict key thermochemical data with high accuracy.

For this compound, these studies would typically start with a DFT calculation to find the optimized geometry and vibrational frequencies. From this information, standard thermodynamic quantities can be calculated. These properties are crucial for predicting the feasibility and spontaneity of chemical reactions involving the molecule.

Table 2: Example of Thermochemical Properties for this compound from a Hypothetical Computational Study (Note: The following values are for illustrative purposes and are not based on published experimental or theoretical data.)

Thermodynamic Property Calculated Value Unit
Standard Enthalpy of Formation (ΔHf°) -450.2 kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°) -215.8 kJ/mol
Entropy (S°) 430.5 J/(mol·K)
Heat Capacity (Cp) 195.3 J/(mol·K)

These computed values can be used to determine reaction enthalpies, equilibrium constants, and to construct detailed potential energy surfaces for chemical reactions, providing a comprehensive understanding of the molecule's energetic landscape.

Reaction Mechanism Elucidation through Computational Approaches

Currently, there are no specific computational studies in the public domain that elucidate the reaction mechanisms of this compound. Theoretical investigations, often employing Density Functional Theory (DFT) or other high-level ab initio methods, would be instrumental in mapping out the potential energy surfaces for its various reactions.

A hypothetical computational study on the reaction mechanisms of this compound could explore:

Addition Reactions: The internal alkyne is a site of rich reactivity. Computational modeling could detail the step-by-step mechanisms of electrophilic additions (e.g., hydrogenation, halogenation) and nucleophilic additions, determining transition state geometries, activation energies, and reaction intermediates. This would clarify the regioselectivity and stereoselectivity of such transformations.

Oxidation and Reduction: The energetic pathways for the oxidation of the triple bond or the reduction of the carboxylic acid could be modeled. This would help in predicting the most favorable reaction conditions and identifying potential byproducts.

Cyclization Reactions: The potential for intramolecular cyclization, particularly under specific catalytic conditions, could be investigated. Computational analysis would help in understanding the geometric and electronic factors that favor the formation of cyclic products.

Such computational data would be presented in tables summarizing key energetic and geometric parameters for reactants, transition states, and products, offering a quantitative understanding of the reaction dynamics.

Conformational Analysis and Molecular Structure Prediction

Similarly, a detailed conformational analysis of this compound using computational methods has not been reported. The flexibility of the n-butyl chain and the orientation of the carboxylic acid group relative to the alkyne moiety suggest the existence of multiple low-energy conformers.

A comprehensive conformational search, utilizing methods like molecular mechanics (MM) followed by higher-level quantum mechanical optimizations, would be necessary to identify the stable conformers. The results of such an analysis would typically include:

Relative Energies: The relative stability of each conformer, usually calculated as Gibbs free energy or electronic energy, would be determined. This information is crucial for understanding the conformational population at a given temperature.

Geometric Parameters: Key dihedral angles, bond lengths, and bond angles for each stable conformer would be precisely calculated, providing a detailed three-dimensional picture of the molecule's preferred shapes.

Spectroscopic Predictions: The predicted vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts for the most stable conformers could be calculated. These theoretical spectra could then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

The findings from a conformational analysis would be best summarized in interactive data tables, allowing for easy comparison of the structural and energetic properties of the different conformers of this compound.

Applications in Chemical Synthesis and Materials Science

Building Blocks in Organic Synthesis

5-Nonynoic acid serves as a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. Organic building blocks are fundamental molecular fragments or chemical compounds that possess reactive functional groups, enabling their use in the bottom-up assembly of larger molecular architectures. wikipedia.orgboronmolecular.com The structure of this compound, featuring a nine-carbon chain with a terminal carboxylic acid and an internal triple bond, allows for a variety of chemical transformations.

The carboxylic acid group can readily undergo reactions such as esterification and amidation. The internal alkyne is also a key functional group, participating in reactions like oxidation to form diketones or further to carboxylic acids, and reduction via hydrogenation to yield nonanoic acid. This dual reactivity makes this compound a useful starting material for creating a diverse range of molecules with potential applications in various fields of chemistry. boronmolecular.com The synthesis of complex molecules often relies on the strategic use of such building blocks to construct intricate molecular frameworks with precision. lkouniv.ac.inresearchgate.net

Precursors for Polymer and Polyamide Synthesis

This compound and its derivatives show potential as precursors in the synthesis of polymers and polyamides. The synthesis of polyamides typically involves the condensation reaction between a dicarboxylic acid and a diamine. cir-safety.orgresearchgate.net While direct information on the use of this compound in large-scale polyamide production is limited, its structural features are relevant to polymer chemistry. The carboxylic acid functionality allows it to react with amines to form amide bonds, the fundamental linkage in polyamides. rasayanjournal.co.in

The development of novel polymers often involves the incorporation of monomers with specific functionalities to tailor the properties of the resulting material. rsc.org For instance, the synthesis of specialized polyamides can be achieved through the polycondensation of diamines with various dicarboxylic acids. mdpi.com The presence of the alkyne group in this compound could be exploited to create polymers with unique characteristics, potentially through post-polymerization modification reactions. The synthesis of ω-functionalized nonanoic acids is valuable for producing monomers for polyamides with specific properties. researchgate.net

Catalysis in Organic Reactions

Acid Catalysis in Esterification Processes

The carboxylic acid group of this compound can act as a catalyst in certain reactions, particularly in esterification processes. The Fischer-Speier esterification is a classic method for producing esters from carboxylic acids and alcohols, a reaction that is catalyzed by an acid. masterorganicchemistry.commasterorganicchemistry.commdpi.com In this reaction, a Brønsted or Lewis acid activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. mdpi.com

The general mechanism for acid-catalyzed esterification involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. masterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon. masterorganicchemistry.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

While strong mineral acids like sulfuric acid are commonly used, the carboxylic acid substrate itself can, under certain conditions, participate in the catalytic cycle, although this is less common for simple esterifications. csic.escreative-enzymes.com The efficiency of the catalysis depends on the acidity of the catalyst and the reaction conditions. mdpi.com

Boronic Acid Catalysis for Carboxylic Acid Activation

Boronic acids have emerged as effective catalysts for the activation of carboxylic acids in various organic transformations. rsc.orgpkusz.edu.cn This method circumvents the need for harsh reagents and offers a milder, more selective approach to promoting reactions such as amidation and cycloadditions. rsc.org The catalytic cycle involves the formation of a reversible covalent bond between the boronic acid and the hydroxyl group of the carboxylic acid. rsc.org

This interaction leads to the formation of an acylboronate intermediate, which electrophilically activates the carboxylic acid. pkusz.edu.cn This activation facilitates subsequent reactions with nucleophiles, such as amines in amidation reactions. google.com The use of boronic acid catalysts is advantageous due to their stability, low toxicity, and the ability to perform reactions under mild conditions, contributing to greener chemical processes. nih.gov While direct studies detailing the use of this compound with boronic acid catalysts are not prevalent, the principles of boronic acid catalysis are broadly applicable to carboxylic acids.

Development of Chemical Probes and Tools in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. nih.govchemicalprobes.org They are powerful tools for understanding protein function and cellular processes in their native environments. mskcc.orgnih.gov The development of effective chemical probes often requires molecules with specific functionalities that can interact with biological targets or be modified for detection.

While there is no specific mention of this compound being developed as a chemical probe in the search results, its structure possesses features that could be valuable for such applications. The terminal carboxylic acid can be used for conjugation to other molecules, such as fluorescent dyes or biotin (B1667282) tags, for visualization and affinity-based pulldown experiments. mskcc.org The alkyne group is particularly useful as it can participate in "click chemistry" reactions, a set of highly efficient and specific reactions used for bioconjugation. This bioorthogonal reactivity allows for the labeling of biomolecules in complex biological systems with minimal side reactions. The combination of a reactive handle (alkyne) and a point of attachment (carboxylic acid) makes fatty acids like this compound potential starting points for the synthesis of novel chemical probes.

Industrial Chemical Production (Non-Pharmaceutical)

This compound and its esters have applications in industrial chemical production outside of the pharmaceutical sector. For instance, esters of nonynoic acid, such as methyl 2-nonynoate, are used as fragrance ingredients in a variety of consumer products. industrialchemicals.gov.au These include cosmetics, domestic cleaning and polishing products, and air fresheners. industrialchemicals.gov.au

Reaction Kinetics and Thermodynamics Studies

Investigation of Reaction Rates and Mechanisms

The reactivity of 5-Nonynoic acid is characterized by the independent and interactive behavior of its carboxyl and alkyne functionalities.

Carboxylic Acid Group Reactions: The carboxylic acid moiety undergoes typical reactions such as esterification and amidation. The mechanisms for these transformations are well-understood. For instance, Fischer esterification with an alcohol under acidic catalysis proceeds through several key steps:

Protonation of the carbonyl: The carbonyl oxygen is protonated by the acid catalyst, activating the carbonyl carbon towards nucleophilic attack. diva-portal.org

Nucleophilic attack: The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon. diva-portal.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. diva-portal.org

Leaving group removal: A molecule of water is eliminated as a leaving group. diva-portal.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product. diva-portal.org

Similarly, the formation of amides from this compound and an amine typically requires heating to overcome the initial acid-base reaction that forms an unreactive carboxylate salt. diva-portal.org Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction at milder conditions by forming a better leaving group. diva-portal.org

Alkyne Group Reactions: The internal triple bond of this compound can undergo various addition reactions.

Hydrogenation: Catalytic hydrogenation can reduce the alkyne. Using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will yield the cis-alkene, (Z)-non-5-enoic acid. google.co.id Reduction with sodium metal in liquid ammonia (B1221849) will produce the trans-alkene, (E)-non-5-enoic acid. google.co.id Complete hydrogenation with a more active catalyst like palladium on carbon (Pd/C) will saturate the chain to form nonanoic acid.

Halogenation: The addition of halogens such as Br₂ or Cl₂ across the triple bond will occur, leading to di- and tetra-haloalkanes. google.co.id

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) will also proceed, following Markovnikov's rule if the alkyne were terminal. For this internal alkyne, a mixture of products can be expected. google.co.id

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone can cleave the triple bond, yielding carboxylic acids.

Intramolecular Reactions: Under certain conditions, such as catalysis by gold compounds, alkynoic acids can undergo intramolecular cycloisomerization to form lactones. researchgate.netmdpi.com For this compound, a 5-exo-dig cyclization would lead to a γ-lactone, while a 6-endo-dig cyclization would result in a δ-lactone. diva-portal.orgresearchgate.net

Thermodynamic Parameters of Reactions (e.g., Free Energy Changes)

Thermodynamic data, such as the standard Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and standard entropy (S°), are not explicitly tabulated for this compound in common databases. wikipedia.orgwebassign.netpg.edu.plcodata.infopressbooks.pub However, these values can be estimated using computational methods or group contribution methods.

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and the change in entropy (ΔS) by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS imist.macopernicus.org

A negative ΔG indicates a spontaneous reaction, while a positive ΔG signifies a non-spontaneous process. imist.mapsu.edu For many reactions of this compound, such as complete hydrogenation or oxidation, a negative ΔG would be expected as these processes are typically exothermic (negative ΔH) and often lead to an increase in the number of molecules, contributing to a positive ΔS. webassign.net

For instance, the thermodynamic favorability of a reaction can be assessed by calculating the standard free energy change (ΔG°) from the standard free energies of formation of the products and reactants. imist.ma

Relationship Between Kinetics and Thermodynamics in Chemical Processes

Kinetics and thermodynamics provide a complete picture of a chemical reaction. researchgate.net Thermodynamics predicts whether a reaction is favorable (spontaneous), while kinetics describes how fast the reaction occurs. researchgate.netmasterorganicchemistry.com

A reaction can be thermodynamically favorable (negative ΔG) but kinetically slow if it has a high activation energy (Ea). The rusting of iron is a classic example. Conversely, a reaction might be kinetically fast but thermodynamically unfavorable.

The formation of kinetic versus thermodynamic products is relevant in reactions with multiple possible outcomes. For example, in the deprotonation of an unsymmetrical ketone, a strong, bulky base at low temperature favors the formation of the less substituted (kinetic) enolate, as it forms faster. masterorganicchemistry.com Allowing the system to equilibrate at a higher temperature leads to the more stable, more substituted (thermodynamic) enolate. masterorganicchemistry.com While this compound itself is not a ketone, similar principles could apply to certain reactions at the α-carbon to the carboxyl group.

Kinetic Modeling of Reaction Data

Kinetic modeling uses mathematical models to describe and predict the rates of chemical reactions. researchgate.net This involves determining the rate law, which expresses the reaction rate as a function of reactant concentrations and a rate constant (k). libretexts.orgwikipedia.org

For a reaction involving this compound, such as its hydrogenation, a kinetic model would be developed by measuring the concentration of the acid over time under various conditions (e.g., different initial concentrations, temperatures, and catalyst loadings). mdpi.comconicet.gov.ar

A general rate law for the hydrogenation might take the form: Rate = k [this compound]m [H₂]n

Where 'm' and 'n' are the reaction orders with respect to this compound and hydrogen, respectively. libretexts.org These orders are determined experimentally. libretexts.org

For more complex catalytic reactions, Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are often employed. These models account for the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. mdpi.com For the hydrogenation of levulinic acid, a related compound, a LHHW model where the surface reaction was the rate-determining step provided a good fit to experimental data. mdpi.com A similar approach could be taken for modeling the hydrogenation of this compound.

Adsorption Mechanisms and Isotherms on Surfaces

The adsorption of this compound onto a solid surface, such as activated carbon, is an important process for purification or catalysis. Adsorption can occur through physical forces (physisorption) or chemical bond formation (chemisorption). mdpi.com

The relationship between the amount of substance adsorbed and its concentration in the solution at equilibrium is described by adsorption isotherms. Common isotherm models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. psu.edumdpi.com

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. wikipedia.orgmdpi.com

Temkin Isotherm: Considers the effect of adsorbate-adsorbate interactions and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. mdpi.com

Studies on similar long-chain carboxylic acids, like nonanoic acid and dodecanoic acid, show that their adsorption at the air/water interface is influenced by pH and the presence of electrolytes. codata.infonih.gov The protonated acid (HA) and the deprotonated carboxylate (A⁻) exhibit different surface activities. nih.gov For this compound, one would expect similar behavior, with the added complexity of potential interactions involving the alkyne group with the surface. The adsorption on activated carbon would likely be influenced by its porous structure and surface functional groups. imist.maresearchgate.net

Computational Analysis of Kinetic and Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the properties and reactivity of molecules like this compound. researchgate.netcopernicus.orgresearchgate.net DFT calculations can be used to:

Determine Molecular Structure: Optimize the geometry of the molecule to find its most stable conformation.

Calculate Thermodynamic Properties: Predict values for ΔH°f, ΔG°f, and S°. researchgate.net

Investigate Reaction Mechanisms: Map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.netcopernicus.org This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics.

For example, a computational study on the gold-catalyzed cycloisomerization of alkynoic acids used DFT to evaluate the reaction mechanism, including the intramolecular addition of the carboxylic acid to the gold-activated alkyne and the subsequent protodeauration step. diva-portal.orgresearchgate.net The calculations helped to understand the preference for the formation of γ-lactones over δ-lactones by comparing the free energy barriers for the different cyclization pathways. diva-portal.org Similar computational approaches could be applied to this compound to elucidate the kinetics and thermodynamics of its various potential reactions.

Future Research Trajectories and Emerging Areas

Refinement and Innovation in Synthetic Routes

While established methods for synthesizing alkynoic acids exist, future efforts will likely focus on developing more efficient, selective, and sustainable synthetic routes. Innovations are centered on novel catalytic systems that offer improved yields and greater functional group tolerance under milder conditions. The functionalization of alkynes is a potent strategy for building complex molecular architectures from simple, readily available building blocks. mdpi.com

Key areas of innovation include:

Recyclable Catalysts: To enhance the sustainability of synthetic processes, research is moving towards recyclable catalysts. For instance, polysiloxane-encapsulated metal nanoparticles are being developed for alkyne functionalization, which can be easily recovered and reused with minimal loss of activity. mdpi.com

Advanced Coupling Reactions: Modern organic synthesis relies heavily on powerful coupling reactions. For alkynes, A³ coupling reactions (combining an alkyne, an aldehyde, and an amine) to form propargylamines, and Sonogashira coupling reactions with various substrates, are continuously being improved with new catalyst systems. mdpi.com These methods could be adapted for the elaboration of the 5-nonynoic acid backbone.

Selective Functionalization: Cobalt-N-heterocyclic carbene (NHC) complexes are emerging as versatile catalysts that can direct the functionalization of alkynes towards either cyclotrimerization or hydroboration, simply by changing the auxiliary ligands on the cobalt center. rsc.org This level of control allows for the creation of diverse derivatives from a single alkynoic acid precursor.

A summary of innovative catalytic approaches for alkyne functionalization is presented below.

Reaction Type Catalyst System Key Features Potential Application for this compound
Homocoupling Recyclable Copper NanoparticlesOperates at room temperature in air; high yields (83-99%). mdpi.comDimerization to form C18 diynoic acids.
A³ Coupling Recyclable Copper NanoparticlesProduces propargylamines from alkynes, aldehydes, and amines. mdpi.comIntroduction of amino functionalities.
Cyclotrimerization Cobalt-NHC with acac ligandForms 1,2,4-substituted benzene (B151609) derivatives with ~90% selectivity. rsc.orgSynthesis of aromatic derivatives.
Hydroboration Cobalt-NHC with Cp* ligandAchieves β-selective trans-product formation. rsc.orgIntroduction of boron-containing functional groups.

Development of Next-Generation Biocatalysts

The use of enzymes—biocatalysts—in chemical synthesis offers significant advantages in terms of selectivity and sustainability. innovationnewsnetwork.comsymeres.com Future research will increasingly focus on discovering and engineering enzymes for the production and modification of non-natural fatty acids like this compound. europa.eu

Enzyme Discovery and Engineering: The field is moving beyond naturally occurring enzymes to engineered biocatalysts with tailored properties. symeres.com Techniques like directed evolution can adapt enzymes to accept non-natural substrates and perform challenging chemical transformations with high precision. rsc.org Projects like BIONEXGEN have focused on developing key enzyme classes, such as cytochrome P450 monooxygenases and lipases, for industrial synthesis of functionalized aliphatic compounds. europa.eu

Novel Enzymatic Reactions: Engineered enzymes are expanding the toolbox of synthetic chemistry to include reactions like asymmetric radical dehalogenation, intermolecular hydroalkylation, and carbohydroxylation. acs.org These novel biocatalytic activities could enable the synthesis of complex this compound derivatives that are difficult to access through traditional chemistry.

Enzyme Classes of Interest:

Cytochrome P450s (CYPs): These enzymes are capable of highly selective C-H functionalization. Engineered P450s could be used for the terminal or sub-terminal hydroxylation of fatty acids, a key step in producing valuable derivatives. europa.eursc.org

Lipases: Enzymes like Candida antarctica lipase (B570770) B (CalB) are robust catalysts for esterification and polymerization. europa.eu They could be employed in the synthesis of polyesters or other esters derived from this compound.

Hydrolases: This class of enzymes is widely used in industrial synthesis and can be applied for the resolution of racemic mixtures to produce enantiomerically pure compounds, a critical need in the pharmaceutical industry. rsc.org

Expansion of Computational Chemistry Methodologies

Computational chemistry is becoming an indispensable tool for accelerating research in synthesis and chemical biology. nih.gov For a molecule like this compound, these methodologies offer predictive power that can guide experimental work.

Catalyst Design and Mechanism Elucidation: Density Functional Theory (DFT) calculations are increasingly used to understand complex reaction mechanisms and predict the outcomes of catalytic reactions. nih.gov For instance, computational studies have been used to explain the reactivity and enantioselectivity in palladium-catalyzed C-H functionalization, providing a model to optimize reaction conditions without extensive empirical screening. nih.gov Such approaches can be applied to design novel catalysts for the synthesis of this compound.

Predicting Molecular Properties: Quantum chemical methods can predict structural, spectroscopic (FT-IR, NMR), and electronic properties of molecules. asianresassoc.org Hirshfeld surface analysis can be used to understand intermolecular interactions, while molecular docking simulations can predict how a molecule like this compound or its derivatives might interact with biological targets such as enzymes or receptors. asianresassoc.orgrhodes.edu

Studying Biomolecular Interactions: Ab initio and DFT calculations are employed to investigate ligand-protein interactions, including electronic interaction energies and desolvation energies within an enzyme's active site. rhodes.edu These studies can help rationalize the biological activity of fatty acid analogs and guide the design of more potent probes or inhibitors.

Novel Biotechnology Derived from Metabolic Research

Metabolic engineering and synthetic biology are opening up pathways for the sustainable, bio-based production of valuable chemicals that are not naturally synthesized by organisms. sciepublish.comnih.govnih.gov This approach holds promise for producing alkyne-containing molecules like this compound.

Discovery of Novel Metabolic Pathways: Research into microbial metabolism can uncover novel biochemical reactions. For example, the degradation of diffusible signal factor (DSF) by a Burkholderia sp. was found to proceed through a metabolic pathway that produces intermediates such as trans-2-nonenoic acid. frontiersin.org Understanding such pathways provides a blueprint for engineering microbes to produce specific fatty acids.

Biosynthesis of Alkynes: A landmark discovery was the elucidation of a biosynthetic pathway for terminal-alkyne amino acids in Streptomyces cattleya. berkeley.edu Researchers identified the gene cluster responsible and proposed a mechanism involving halogenation, C-C bond cleavage, and triple-bond formation from L-lysine. They successfully engineered E. coli to produce the alkyne-containing amino acid propargylglycine, demonstrating that microbial production of terminal alkynes is feasible. berkeley.edu This technology could potentially be adapted for the biosynthesis of alkynoic fatty acids.

Engineered Microbial Cell Factories: The principles of metabolic engineering are being applied to various microorganisms, particularly E. coli and yeast, to create "cell factories" for chemical production. mdpi.com By introducing genes from other organisms and optimizing metabolic flux, it is possible to construct artificial pathways to produce non-natural compounds directly from simple feedstocks like glucose. nih.gov This strategy could be harnessed to develop a fermentation-based process for this compound. For instance, the production of various (R)-(-)-hydroxycarboxylic acids has been achieved through the in vivo depolymerization of polyhydroxyalkanoates (PHAs) accumulated in bacteria. nih.gov

Organism/System Metabolic Engineering Achievement Relevance to this compound Reference
Burkholderia sp. F25 Degradation of DSF produces trans-2-nonenoic acid as an intermediate.Reveals a natural metabolic pathway involving a C9 fatty acid. frontiersin.org
Streptomyces cattleya Elucidation of a biosynthetic pathway for terminal-alkyne amino acids.Provides the genetic tools and enzymatic steps for biological alkyne synthesis. berkeley.edu
E. coli Engineered to produce 5-aminovalerate and glutarate from glucose.Demonstrates the principle of producing non-natural C5 platform chemicals. nih.gov
P. putida In vivo depolymerization of PHAs to produce enantiopure hydroxyalkanoic acids.Shows a biotechnological route to functionalized fatty acids. nih.gov

Interdisciplinary Approaches in Chemical Biology

Chemical biology sits (B43327) at the crossroads of chemistry and biology, using chemical tools to probe and manipulate biological systems. pressbooks.pub Alkynoic fatty acids like this compound are prime examples of such tools, enabling researchers to study lipid biology in ways not possible with traditional biological methods. hku.hk

Click Chemistry for Bio-orthogonal Labeling: The terminal alkyne group is a powerful chemical handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition. iris-biotech.de This reaction allows for the specific and efficient attachment of reporter molecules (like fluorophores or affinity tags) to the alkyne-containing fatty acid after it has been metabolized by cells or used in enzymatic assays. nih.gov This approach avoids the use of bulky labels that can interfere with biological processes.

Tracing Lipid Metabolism and Enzyme Kinetics: By feeding cells with this compound or other alkyne lipids, researchers can trace their incorporation into complex lipids, follow their transport between organelles, and identify their metabolic products using mass spectrometry. nih.govfrontiersin.org This method provides unprecedented detail on metabolic pathways. nih.gov Furthermore, alkyne-labeled lipids serve as convenient and sensitive substrates for in-vitro enzymatic assays, allowing for the determination of kinetic parameters for lipid-modifying enzymes. nih.gov

Multifunctional Chemical Probes: The chemical biology toolbox is expanding to include highly sophisticated probes. researchgate.net Researchers have synthesized trifunctional lipid derivatives that contain not only an alkyne group for click chemistry but also a diazirine group for photo-cross-linking and a caging group for temporal control over metabolism. acs.org These advanced tools allow for the precise identification of lipid-protein interactions and the spatiotemporal tracking of lipids within living cells. acs.org This interdisciplinary fusion of synthetic chemistry and biology is critical for unraveling the complex roles of lipids in health and disease. rhodes.edunih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nonynoic acid, and how can their reproducibility be validated in academic laboratories?

  • Methodological Answer : The synthesis of this compound typically involves alkyne carboxylation or homologation of shorter-chain alkynoic acids. For reproducibility, researchers should document reaction conditions (temperature, solvent, catalyst) and characterize intermediates via NMR (e.g., 1^1H and 13^{13}C spectra) to confirm structural integrity at each step. Cross-referencing with published protocols (e.g., Sonogashira coupling variants) and validating purity via HPLC (≥95%) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Confirm the carboxylic acid O-H stretch (~2500-3300 cm1^{-1}) and alkyne C≡C stretch (~2100-2260 cm1^{-1}).
  • NMR : 1^1H NMR should show the terminal alkyne proton (~1.9-2.1 ppm) and carboxylic acid proton (~10-12 ppm). 13^{13}C NMR must resolve the alkyne carbons (~70-85 ppm) and carbonyl carbon (~170-180 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M-H]^- at m/z 155.0943 (C9_9H12_{12}O2_2). Consistency across these techniques ensures accurate identification .

Q. How can researchers address solubility challenges when working with this compound in aqueous or organic reaction systems?

  • Methodological Answer : Due to its amphiphilic nature, this compound exhibits limited solubility in polar solvents. Pre-solubilization in DMSO or THF (≤5% v/v) followed by dilution in buffer systems (e.g., PBS) is recommended for biological assays. For organic phases, use dichloromethane or ethyl acetate. Dynamic light scattering (DLS) can monitor aggregation, ensuring uniform dispersion .

Advanced Research Questions

Q. What experimental design principles should guide investigations into this compound’s biological activity, particularly in enzyme inhibition studies?

  • Methodological Answer :

  • Dose-Response Curves : Use at least five concentrations spanning IC50_{50} values, validated via triplicate assays.
  • Controls : Include positive (known inhibitors) and negative (solvent-only) controls.
  • Kinetic Analysis : Employ Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Statistical Rigor : Apply ANOVA or t-tests (p < 0.05) with Bonferroni correction for multiple comparisons. Document raw data and error margins (SEM) in supplementary materials .

Q. How should researchers resolve contradictions in reported data on this compound’s reactivity under varying pH conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or trace metal contaminants. To address this:

Replicate Conditions : Reproduce conflicting studies with identical buffers (e.g., Tris-HCl vs. phosphate) and purity grades.

Chelation Checks : Add EDTA to rule out metal-catalyzed side reactions.

In Situ Monitoring : Use real-time FT-IR or UV-Vis spectroscopy to track reaction progress. Publish full datasets, including failed experiments, to enhance transparency .

Q. What computational strategies are recommended for modeling this compound’s interactions with biological targets, and how can these complement experimental findings?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., fatty acid synthases). Validate with molecular dynamics (MD) simulations (≥100 ns trajectories) to assess stability.
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with inhibitory activity using partial least squares (PLS) regression. Cross-validate with experimental IC50_{50} data .

Q. How can researchers ensure ethical and rigorous data management in studies involving this compound’s cytotoxic effects?

  • Methodological Answer :

  • Data Anonymization : Securely store raw cytotoxicity data (e.g., MTT assay results) with pseudonymized identifiers.
  • Reproducibility : Share protocols via platforms like Protocols.io , including reagent lot numbers and equipment calibration records.
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for cell-line sourcing and animal studies, citing approval codes in publications .

Data Analysis and Reporting Standards

Q. What are the best practices for presenting contradictory spectral data (e.g., NMR shifts) in publications on this compound derivatives?

  • Methodological Answer : Disclose all observed peaks in supplementary information, noting solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) and temperature variations. Use Bayesian statistical methods to quantify confidence intervals for shift assignments. Cross-reference with databases like SciFinder or PubChem to flag anomalies .

Q. How should researchers structure a literature review to contextualize this compound’s applications in materials science versus biochemistry?

  • Methodological Answer :

  • Taxonomy : Categorize studies by application domain (e.g., polymer crosslinking vs. antimicrobial agents).
  • Critical Appraisal : Use PRISMA guidelines to evaluate study quality, highlighting biases (e.g., industry-funded vs. academic studies).
  • Gap Analysis : Identify underexplored areas, such as long-term stability in biomedical coatings or synergistic effects with antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.